Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate
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Overview
Description
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a chemical compound with the molecular formula C17H16ClN3O4S and a molecular weight of 393.84 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate typically involves the reaction of 7-(chlorosulfonyl)-1,5-dimethyl-1H-indazole with benzyl carbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(chlorosulfonyl)carbamate: Similar in structure but lacks the indazole moiety.
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate: Contains a cyclopropyl group instead of the indazole ring.
Uniqueness
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is unique due to the presence of the indazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .
Biological Activity
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Molecular Formula: C17H16ClN3O4S
Molecular Weight: 393.84 g/mol
IUPAC Name: Benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate
Canonical SMILES: CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C
The compound features a unique indazole moiety, which is critical for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with various molecular targets, potentially leading to:
- Inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.
- Modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound possesses significant antimicrobial and anticancer activities:
- Antimicrobial Activity: Research has demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The compound's efficacy was evaluated against various carbonic anhydrase isoforms, revealing low nanomolar inhibition constants (K_I) against human isoforms such as hCA II and hCA VII .
- Anticancer Activity: Preliminary findings suggest that the compound may induce cytotoxic effects on cancer cell lines. For instance, related indazole derivatives have shown potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at low concentrations .
Case Studies
Several studies have explored the specific biological activities of related compounds:
- Inhibition of Carbonic Anhydrases: A study focused on the inhibition profiles of various carbamates indicated that compounds similar to this compound were effective against multiple CA isoforms. The most potent inhibitors were found to have K_I values in the nanomolar range .
- Cytotoxicity Against Tumor Cells: Investigations into the cytotoxic potential of indazole derivatives revealed that they could induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
Summary of Biological Activities
Properties
Molecular Formula |
C17H16ClN3O4S |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-8-13-15(14(9-11)26(18,23)24)21(2)20-16(13)19-17(22)25-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,22) |
InChI Key |
DVHCZEDPUHPHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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